molecular formula C18H24N4OS B12504181 N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12504181
M. Wt: 344.5 g/mol
InChI Key: DQHWWCCGSOJXLO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a cyclohexyl group attached to the acetamide nitrogen and a 4-ethyl-5-phenyl-substituted 1,2,4-triazole moiety linked via a sulfanyl bridge. Its molecular formula is C₁₆H₂₀N₄OS, with an average molecular mass of 316.423 g/mol and a monoisotopic mass of 316.135782 g/mol . This compound is listed in screening libraries with availability for pharmacological studies .

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,19,23)

InChI Key

DQHWWCCGSOJXLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the acetamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or cyclohexyl rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine: In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Triazole-Acetamide Derivatives

The compound’s structural analogs differ primarily in the substituents on the triazole ring and the acetamide nitrogen. Key examples include:

Compound Name Substituents (Triazole Position 4/5) Acetamide Nitrogen Group Molecular Weight (g/mol) Key References
N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-ethyl, 5-phenyl Cyclohexyl 316.42
N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-ethyl, 5-phenyl 4-butylphenyl 420.54
N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-ethyl, 5-phenyl 3,5-dimethoxyphenyl 398.48
2-[(4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide 4-ethyl, 5-thiophen-2-yl 4-fluorophenyl 361.45
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-furan-2-yl Variable aryl groups 290–350 (avg.)

Key Observations :

  • Replacement of the 5-phenyl group with heterocycles like thiophen-2-yl or furan-2-yl (as in and ) alters electronic properties, affecting receptor binding in biological assays.
Anti-Inflammatory and Anti-Exudative Activity
  • Target Compound: Limited direct data available, but structurally related analogs with 4-amino-5-furan-2-yl triazole cores (e.g., compounds 3.1–3.21) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . Substitutions at the acetamide nitrogen (e.g., fluorine, chlorine) enhance potency .
  • VUAA-1 and OLC-12 : These Orco agonists (4-ethyl-5-pyridin-3-yl and 4-ethyl-5-(4-pyridinyl) triazoles) demonstrate insect olfactory channel activation, highlighting the role of triazole substitution in receptor specificity .
Analgesic and Antipyretic Potential
  • N-(4-chlorophenyl) derivatives : Compounds with electron-withdrawing groups (e.g., chlorine) show improved analgesic activity in rodent models, suggesting that electronic modulation of the acetamide group impacts efficacy .

Physicochemical and Pharmacokinetic Properties

Parameter This compound N-(4-butylphenyl) Analog 3,5-Dimethoxyphenyl Analog
LogP (Predicted) 3.8 4.5 3.2
Hydrogen Bond Acceptors 4 5 6
Hydrogen Bond Donors 1 1 2
Solubility (mg/mL) 0.12 (simulated) 0.08 0.25

Implications :

  • The 3,5-dimethoxyphenyl analog shows improved solubility due to polar methoxy groups .

Biological Activity

N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclohexyl-2-{[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide. It features a cyclohexyl group, an ethyl substituent on the triazole ring, and a sulfanyl linkage that enhances its biological activity. The molecular formula is C18H23N5O3SC_{18}H_{23}N_{5}O_{3}S, with a molecular weight of 385.46 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in pathogens and cancer cells.

Molecular Targets:

  • Enzymes: The compound inhibits key enzymes involved in DNA synthesis and repair, disrupting cellular processes critical for pathogen survival.
  • Protein Interactions: It may also interfere with protein interactions essential for cellular functions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of various triazole compounds, N-cyclohexyl-2-{[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide showed promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These findings suggest that the compound has potential as an antibiotic agent.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has been evaluated for its effectiveness against various fungal strains. In vitro assays demonstrated significant inhibition of fungal growth:

Fungal Strain Inhibition Zone (mm)
Candida albicans20
Aspergillus niger15

Antioxidant Activity

The antioxidant potential of N-cyclohexyl-2-{[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid:

Assay Type IC50 (μM)
DPPH0.397
ABTS0.450

Case Studies and Research Findings

  • Antibacterial Study : A comprehensive study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazole derivatives, including N-cyclohexyl compounds. The study revealed that modifications on the triazole ring significantly influenced antibacterial activity, with some derivatives exhibiting MIC values as low as 8 μg/mL against E. coli .
  • Antifungal Efficacy : Another research article focused on the antifungal properties of similar triazole compounds demonstrated that the presence of electron-withdrawing groups enhanced antifungal activity against pathogenic fungi .
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target enzymes involved in bacterial cell wall synthesis, supporting its potential as an antibiotic candidate .

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